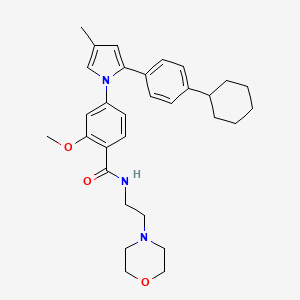
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol is a complex organic compound that features both diphenylamino and quinolinyloxy functional groups
準備方法
The synthesis of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
化学反応の分析
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur, where the quinolinyloxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of materials with specific properties, such as fluorescent dyes or organic semiconductors.
作用機序
The mechanism of action of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The diphenylamino and quinolinyloxy groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can be compared with other similar compounds, such as:
1-Piperidineethanol, alpha-((8-quinolinyloxy)methyl): This compound also features a quinolinyloxy group but has different functional groups that may lead to distinct properties and applications.
Tris(8-hydroxyquinolinato)aluminum: Known for its use in organic light-emitting diodes (OLEDs), this compound shares the quinolinyloxy moiety but has a different overall structure and application.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
85239-28-7 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
1-(N-phenylanilino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H22N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-16,22,27H,17-18H2 |
InChIキー |
DWJVQCGHBOADCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



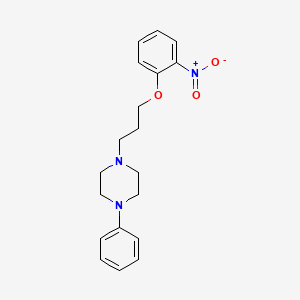
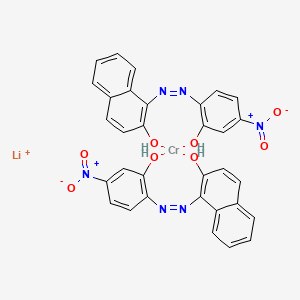

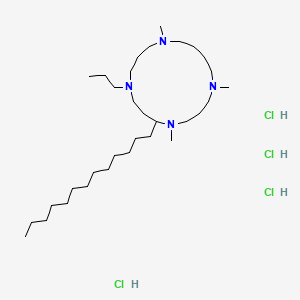
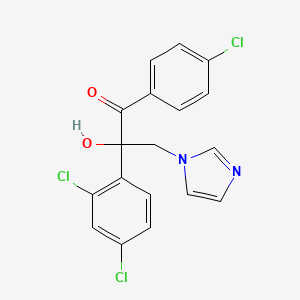
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
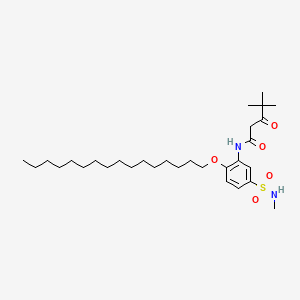
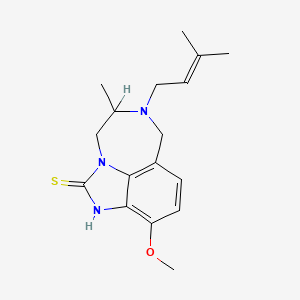


![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
